molecular formula C10H9NS B7998688 2-(5-Methylthiophen-2-yl)pyridine CAS No. 139003-60-4

2-(5-Methylthiophen-2-yl)pyridine

Cat. No.: B7998688
CAS No.: 139003-60-4
M. Wt: 175.25 g/mol
InChI Key: GYIIMRAUHWVENH-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 5-methylthiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylthiophen-2-yl)pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-methylthiophene-2-boronic acid with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylthiophen-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, nitrating agents, sulfuric acid as catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Halogenated, nitrated pyridine derivatives.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, its mechanism may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the specific application and context.

Comparison with Similar Compounds

    2-(Thiophen-2-yl)pyridine: Lacks the methyl group on the thiophene ring, which can affect its electronic properties and reactivity.

    2-(Thiophen-2-yl)-6-methylpyridine: Similar structure but with an additional methyl group on the pyridine ring, which can influence its steric and electronic characteristics.

    2-(5-Methylthiophen-2-yl)-6-methylpyridine: Contains methyl groups on both the thiophene and pyridine rings, potentially altering its chemical behavior and applications.

Uniqueness: 2-(5-Methylthiophen-2-yl)pyridine is unique due to the presence of the 5-methyl group on the thiophene ring, which can impact its electronic properties and reactivity. This structural feature can influence its coordination behavior with metals, its reactivity in organic synthesis, and its potential biological activity.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-5-6-10(12-8)9-4-2-3-7-11-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIIMRAUHWVENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577389
Record name 2-(5-Methylthiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139003-60-4
Record name 2-(5-Methylthiophen-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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